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Compound of Interest

Compound Name: Quinolin-8-ylmethanol

Cat. No.: B099120 Get Quote

Quinolin-8-ylmethanol and its derivatives represent a significant class of heterocyclic

compounds that have garnered substantial interest in medicinal chemistry. The quinoline core

is a "privileged scaffold," known for its ability to interact with a wide range of biological targets.

The presence of a hydroxylmethyl group at the 8-position provides a key handle for synthetic

modification, allowing for the creation of diverse libraries of compounds with a broad spectrum

of pharmacological activities, including anticancer, neuroprotective, and antimicrobial effects.

This document provides detailed application notes and protocols for researchers, scientists,

and drug development professionals interested in utilizing quinolin-8-ylmethanol as a building

block for the synthesis of novel bioactive molecules.

Application Notes
The quinoline ring system is a common feature in many natural and synthetic bioactive

compounds.[1] Derivatives of quinolin-8-ylmethanol are being explored for various

therapeutic applications due to their diverse biological activities.

Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents

by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases,

and tubulin polymerization.[2] Some derivatives have been shown to induce apoptosis and

disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the

PI3K/Akt/mTOR pathway.[3][4][5]
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Neuroprotective Effects: The neuroprotective potential of quinoline derivatives is an active area

of research. Certain compounds have shown the ability to inhibit enzymes such as

acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the

pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] Their

antioxidant properties also contribute to their neuroprotective effects.[6]

Antimicrobial Activity: Derivatives of quinoline have a long history of use as antimicrobial

agents. By modifying the quinolin-8-ylmethanol scaffold, novel compounds with potent activity

against a range of bacterial and fungal pathogens can be developed.[8][9][10] The mechanism

of action often involves the inhibition of essential microbial enzymes or disruption of the cell

membrane.[11]

Data Presentation: Biological Activities of Quinoline
Derivatives
The following tables summarize the in vitro biological activities of various quinoline derivatives,

highlighting their potential in different therapeutic areas. While not all compounds are directly

synthesized from quinolin-8-ylmethanol, they represent the broader class of 8-substituted

quinolines and demonstrate the potential of this scaffold.

Table 1: Anticancer Activity of Quinoline Derivatives
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Compound Cancer Cell Line IC50 (µM) Reference

8-hydroxy-2-

quinolinecarbaldehyde
Hep3B 6.25 ± 0.034 [10]

8-hydroxy-2-

quinolinecarbaldehyde

MDA231, T-47D,

Hs578t, SaoS2, K562,

SKHep1

12.5–25 [10]

Cinnoline Derivative

25 (PI3K inhibitor)
HCT116 0.264 [12]

Cinnoline Derivative

25 (PI3K inhibitor)
A549 2.04 [12]

Cinnoline Derivative

25 (PI3K inhibitor)
MDA-MB-231 1.14 [12]

Quinoline-based

EGFR/HER-2 Inhibitor

5a

MCF-7
0.071 (EGFR), 0.031

(HER-2)
[5]

Quinoline-amidrazone

Hybrid 10d
A549 43.1 [6]

Quinoline-amidrazone

Hybrid 10d
MCF-7 59.1 [6]

Table 2: Antimicrobial Activity of Quinoline Derivatives
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Compound Microorganism MIC (µg/mL) Reference

Quinoline Derivative

3c

Staphylococcus

aureus
2.67 [8]

Quinoline Derivative

3c
Candida albicans 5.6 [8]

Quinoline Derivative 7

(vs. MRSA)
E. coli ATCC25922 2 [9]

Quinoline Derivative 7

(vs. MRSA)
S. aureus 2 [9]

Quinoline Derivative 9
Staphylococcus

aureus
0.12 [9]

Quinoline Derivative 9 Escherichia coli 0.12 [9]

Quinoline Derivative

37 (vs. MTB)

Drug-resistant M.

tuberculosis strains
0.08 - 0.31 [9]

Hybrid Quinoline-

Sulfonamide

Cadmium (II) Complex

Staphylococcus

aureus ATCC25923
0.1904 [13]

Hybrid Quinoline-

Sulfonamide

Cadmium (II) Complex

Escherichia coli

ATCC25922
6.09 [13]

Hybrid Quinoline-

Sulfonamide

Cadmium (II) Complex

Candida albicans

ATCC10231
0.1904 [13]

Experimental Protocols
This section provides detailed methodologies for the synthesis of quinolin-8-ylmethanol
derivatives and the evaluation of their biological activity.
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Protocol 1: Synthesis of Quinolin-8-ylmethyl Ethers via
Williamson Ether Synthesis
This protocol describes a general method for the synthesis of ethers from quinolin-8-
ylmethanol and an alkyl halide.[14][15][16][17][18]

Materials:

Quinolin-8-ylmethanol

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous N,N-dimethylformamide (DMF)

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of quinolin-8-ylmethanol (1.0 eq) in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution at 0 °C.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinolin-8-ylmethyl

ether.

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT
Assay
This protocol outlines the procedure for determining the cytotoxic effects of synthesized

quinolin-8-ylmethanol derivatives on cancer cell lines.[19]

Materials:

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and

1% penicillin-streptomycin)

Synthesized quinolin-8-ylmethanol derivatives dissolved in DMSO

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates
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Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL

of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5%

CO₂.

Prepare serial dilutions of the test compounds in complete medium from a stock solution in

DMSO. The final DMSO concentration should not exceed 0.5%.

After 24 hours, replace the medium with 100 µL of medium containing the test compounds at

various concentrations. Include a vehicle control (medium with DMSO) and a positive control

(a known anticancer drug).

Incubate the plate for 48-72 hours at 37 °C.

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%) by plotting the percentage of cell viability against the compound concentration and

fitting the data to a dose-response curve.

Protocol 3: Evaluation of Antimicrobial Activity using
Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the

synthesized compounds against bacterial and fungal strains.[20]

Materials:
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Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Synthesized quinolin-8-ylmethanol derivatives dissolved in DMSO

96-well microplates

Microplate reader or visual inspection

Procedure:

Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a

96-well plate.

Prepare an inoculum of the microorganism from an overnight culture, adjusted to a

concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for

fungi).

Add the microbial inoculum to each well of the 96-well plate. Include a growth control

(medium with inoculum but no compound) and a sterility control (medium only).

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

Determine the MIC as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism. This can be done by visual inspection or by measuring

the absorbance at 600 nm.
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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline-

based derivatives.
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Caption: A generalized experimental workflow for the synthesis and biological evaluation of

quinolin-8-ylmethanol derivatives.
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Caption: Key synthetic strategies for the derivatization of quinolin-8-ylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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